![molecular formula C13H23NO4 B2522494 叔丁基(4aR,7aR)-4a-(羟甲基)-2,3,4,5,7,7a-六氢吡喃并[2,3-c]吡咯-6-羧酸酯 CAS No. 2490322-85-3](/img/structure/B2522494.png)

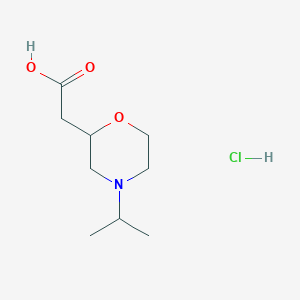

叔丁基(4aR,7aR)-4a-(羟甲基)-2,3,4,5,7,7a-六氢吡喃并[2,3-c]吡咯-6-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

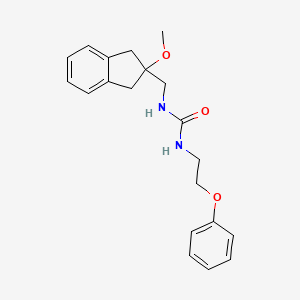

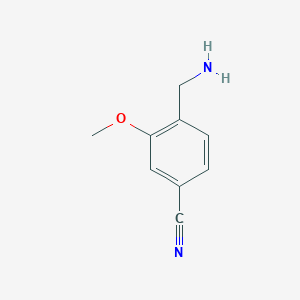

Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activity and Natural Product Precursor

The synthesis of EN300-27122492 yields a potential precursor to biologically active natural products. Specifically, it serves as a building block for compounds like Indiacen A and Indiacen B . These natural products have diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory effects . The compound’s unique structure contributes to its biological relevance.

Formylindole Derivatives

EN300-27122492: belongs to the class of 3-formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position. Such derivatives serve as valuable scaffolds in the synthesis of biologically active compounds. Researchers have isolated these derivatives from plants, bacteria, and fungi. The compound’s synthesis from commercially available starting materials provides an efficient alternative to existing methods, overcoming limitations related to expensive reagents and poor selectivity .

Prenyl Indole Derivatives

Intermediate products in the synthetic pathway of EN300-27122492 are useful for creating natural prenyl indole derivatives. These derivatives, including Indiacens A and B , exhibit promising biological activities. Researchers have explored their potential in cancer treatment, inflammation management, and pain relief. The compound’s strategic placement of functional groups allows for further modifications and optimization .

Structural Diversity and Drug Discovery

The unique hexahydropyrano[2,3-c]pyrrole scaffold in EN300-27122492 contributes to its structural diversity. Researchers can explore modifications around this core structure to develop novel compounds with specific pharmacological properties. By studying the compound’s interactions with biological targets, scientists may identify new drug leads or optimize existing drug candidates .

Crystallography and Structural Studies

Researchers can perform X-ray diffraction studies on EN300-27122492 and its derivatives to determine their precise three-dimensional structures. Understanding the arrangement of atoms within the molecule provides insights into its reactivity, binding modes, and potential interactions with biological receptors. Such structural information is crucial for rational drug design and optimization .

Materials Science and Functionalization

Beyond its biological applications, EN300-27122492 could find utility in materials science. Researchers can explore its functionalization by attaching specific groups to the hexahydropyrano[2,3-c]pyrrole scaffold. By tailoring its properties, such as solubility, stability, or electronic behavior, scientists may develop novel materials for sensors, catalysts, or other applications .

属性

IUPAC Name |

tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-10-13(8-14,9-15)5-4-6-17-10/h10,15H,4-9H2,1-3H3/t10-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNBLVWHMABNJN-GXFFZTMASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)(CCCO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCCO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((4-ethylbenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2522411.png)

![Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)

![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)

![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)

![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)